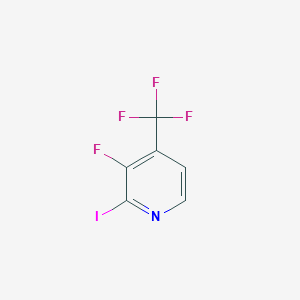

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine

CAS No.: 1227561-49-0

Cat. No.: VC2744798

Molecular Formula: C6H2F4IN

Molecular Weight: 290.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227561-49-0 |

|---|---|

| Molecular Formula | C6H2F4IN |

| Molecular Weight | 290.98 g/mol |

| IUPAC Name | 3-fluoro-2-iodo-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2F4IN/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H |

| Standard InChI Key | KNYGKEWYHURHQI-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1C(F)(F)F)F)I |

| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)F)I |

Introduction

Structural Characteristics and Properties

Molecular Structure

3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine belongs to the class of halogenated pyridines with a trifluoromethyl substituent. Based on analysis of similar compounds, its molecular formula would be C6H2F4IN, with an approximate molecular weight of 291 g/mol. The structure features:

-

A pyridine core (C5H4N) with the nitrogen at position 1

-

A fluorine atom at position 3

-

An iodine atom at position 2

-

A trifluoromethyl (CF3) group at position 4

This substitution pattern differentiates it from similar compounds such as 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine, which has the fluorine and trifluoromethyl groups in different positions.

Comparison with Structurally Related Compounds

Several structurally related fluorinated pyridines provide context for understanding 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine | Not provided in sources | C6H2F4IN | ~291 (estimated) | F at C-3, I at C-2, CF3 at C-4 |

| 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine | 1227573-59-2 | C6H2F4IN | 290.98 | F at C-4, I at C-2, CF3 at C-3 |

| 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | 1227594-25-3 | C6H2F4IN | ~291 | F at C-3, I at C-4, CF3 at C-2 |

The different arrangement of substituents in these isomeric compounds likely results in subtle differences in their electronic properties, reactivity patterns, and potential applications. Each position on the pyridine ring has distinct electronic characteristics, which are further influenced by the specific substituents present.

Reactivity and Chemical Transformations

Cross-Coupling Reactions

The iodine atom at position 2 provides an excellent site for various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura coupling with boronic acids

-

Stille coupling with organostannanes

-

Sonogashira coupling with terminal alkynes

-

Negishi coupling with organozinc compounds

These transformations would enable the synthesis of more complex molecules while preserving the fluorine and trifluoromethyl functionalities.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the fluorine and trifluoromethyl groups would enhance the electrophilicity of certain positions on the pyridine ring, potentially facilitating nucleophilic aromatic substitution reactions.

Metallation Reactions

Despite the presence of electron-withdrawing groups, directed metallation might be possible under appropriate conditions, potentially allowing for further functionalization of the pyridine ring.

Comparison of Reactivity with Isomeric Compounds

The different positions of substituents in the isomeric compounds listed in section 2.3 would likely result in distinct reactivity patterns:

-

The position of the iodine substituent (C-2 in the target compound vs. C-4 in 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine) would influence the accessibility and reactivity in cross-coupling reactions

-

The proximity of the fluorine atom to the iodine in the target compound might influence the electronic properties at the carbon bearing iodine

-

The relative positions of the electron-withdrawing groups would affect the electronic distribution in the pyridine ring, potentially leading to differences in reactivity at various positions

Biological Activity Considerations

Enzyme Interactions

The highly functionalized nature of the molecule with electron-withdrawing groups could potentially enable interactions with various enzymes involved in metabolic pathways or signal transduction.

Receptor Binding

The unique electronic and steric properties conferred by the specific arrangement of substituents might influence binding to biological receptors, potentially leading to pharmacological effects.

Structure-Activity Relationship Considerations

In drug development, the specific arrangement of substituents on a core scaffold can significantly impact biological activity. For 3-Fluoro-2-iodo-4-(trifluoromethyl)pyridine:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume